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Introduction to CCT196969

CCT196969 is a novel, orally available small molecule inhibitor that represents a significant advancement in

targeted cancer therapy, particularly for malignancies driven by dysregulated MAPK signaling. This

compound belongs to the class of pan-RAF inhibitors with additional activity against SRC-family kinases

(SFK), enabling it to simultaneously target multiple oncogenic pathways. The strategic molecular design of

CCT196969 allows it to overcome key limitations of earlier RAF inhibitors, including the paradoxical

pathway activation that often compromises therapeutic efficacy in RAF-mutant cancers. Its unique target

profile makes it particularly promising for treating resistant malignancies that have developed resistance to

first-generation BRAF inhibitors, addressing a critical unmet need in oncology.

The development of CCT196969 emerged from the recognition that vertical pathway inhibition and

targeting of compensatory survival signals could enhance therapeutic efficacy and delay resistance

emergence. Unlike selective BRAF inhibitors such as vemurafenib, which primarily target

BRAF(^{V600E}) mutants, CCT196969 exhibits a broader inhibitory profile encompassing multiple RAF

isoforms (BRAF, CRAF) and SFK members (SRC, LCK), along with activity against p38 MAPKs. This

multi-target approach disrupts both primary oncogenic signaling and adaptive resistance mechanisms,

providing a more comprehensive therapeutic strategy for aggressive cancers including melanoma, colorectal

cancer, and triple-negative breast cancer.
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Molecular Structure and Physicochemical Properties

Structural Characteristics

The molecular architecture of CCT196969 embodies strategic design features that enable its unique

polypharmacology:

Chemical Formula: C({27})H({24})FN({7})O({3}) [1] [2]
Molecular Weight: 513.52 g/mol [1] [2]

CAS Registry Number: 1163719-56-9 [1] [2]
Systematic Name: N-[4-[(3,4-dihydro-3-oxopyrido[2,3-b]pyrazin-8-yl)oxy]-2-fluorophenyl]-N′-[3-(1,1-

dimethylethyl)-1-phenyl-1H-pyrazol-5-yl]-urea [2]

The compound features a central urea linkage that connects three distinct pharmacophoric elements: a tert-

butyl phenyl pyrazole moiety, a fluorinated phenyl ring, and a dihydro-oxopyridopyrazine unit. This

specific arrangement creates an optimal three-dimensional configuration for simultaneous interaction with

multiple kinase binding pockets. The fluorine atom at the ortho position of the phenyl ring enhances

membrane permeability and metabolic stability through electron-withdrawing effects, while the tert-butyl

group provides hydrophobic interactions critical for binding affinity. The pyridopyrazine system

contributes to hydrogen bonding interactions with kinase hinge regions, a feature essential for ATP-

competitive inhibition.

Physicochemical and Pharmacokinetic Properties

Table 1: Physicochemical and Pharmacokinetic Properties of CCT196969

Property Value Experimental Conditions

Solubility in DMSO 100 mg/mL (194.73 mM) 25°C [3]

Solubility in Water Insoluble 25°C [1] [3]

Solubility in Ethanol Insoluble 25°C [1] [3]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 12 Tech Support

https://www.smolecule.com/products/s548105?utm_src=pdf-body
https://www.targetmol.com/compound/CCT196969
https://www.scbt.com/p/cct196969-1163719-56-9
https://www.targetmol.com/compound/CCT196969
https://www.scbt.com/p/cct196969-1163719-56-9
https://www.targetmol.com/compound/CCT196969
https://www.scbt.com/p/cct196969-1163719-56-9
https://www.scbt.com/p/cct196969-1163719-56-9
https://www.smolecule.com/products/s548105?utm_src=pdf-body
https://www.selleckchem.com/products/cct196969.html
https://www.targetmol.com/compound/CCT196969
https://www.selleckchem.com/products/cct196969.html
https://www.targetmol.com/compound/CCT196969
https://www.selleckchem.com/products/cct196969.html
https://www.smolecule.com/products/s548105?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Property Value Experimental Conditions

Oral Bioavailability ~55% CD-1 mice, 10 mg/kg/day [1]

Plasma Concentration ~1 μM at 24 hours CD-1 mice, 10 mg/kg/day oral dosing [1]

In Vivo Formulation 5% DMSO, 95% water Animal studies [1]

The limited aqueous solubility of CCT196969 presents formulation challenges that are partially mitigated

by its good solubility in DMSO. Despite this limitation, the compound demonstrates favorable oral

bioavailability of approximately 55% in preclinical models, supporting its development as an oral

therapeutic agent. The sustained plasma concentrations observed 24 hours after administration suggest a

suitable pharmacokinetic profile for once-daily dosing regimens. These properties collectively contribute

to the drug-like characteristics of CCT196969, balancing target engagement requirements with

pharmaceutical developability.

Mechanism of Action & Target Interactions

Multi-Kinase Inhibition Profile

CCT196969 exhibits a strategically designed polypharmacology that enables simultaneous inhibition of key

signaling nodes in oncogenic networks. The compound functions as a potent ATP-competitive inhibitor

with particular efficacy against RAF family kinases and SRC-family kinases, creating a coordinated

blockade of parallel survival pathways. This dual targeting approach addresses the compensatory pathway

activation that frequently undermines the efficacy of more selective inhibitors.

Table 2: Kinase Inhibition Profile of CCT196969 (IC₅₀ Values)

Target
Kinase

IC₅₀ (μM) Biological Significance

CRAF 0.01 [1] [3] Key RAF isoform, mediator of resistance to BRAF inhibitors
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Target
Kinase

IC₅₀ (μM) Biological Significance

LCK 0.02 [1] [3] SRC-family kinase, regulates immune cell signaling and tumor

microenvironment

SRC 0.03 [1] [3] Proto-oncogene tyrosine kinase, promotes invasion, metastasis

BRAF V600E 0.04 [1] [3] Most common oncogenic BRAF mutation in melanoma

BRAF 0.1 [1] [3] Wild-type BRAF, important for paradoxical activation prevention

p38 MAPK Not
quantified

Stress-activated protein kinase, contributes to survival signaling

The hierarchical inhibition pattern revealed in Table 2 demonstrates the remarkable potency of

CCT196969 against CRAF (IC₅₀ = 0.01 μM), which is particularly significant given CRAF's role in

mediating resistance to selective BRAF(^{V600E}) inhibitors. The balanced inhibition across both RAF and

SFK family members enables comprehensive suppression of MAPK pathway signaling while simultaneously

blocking parallel survival pathways activated in response to RAF inhibition.

Structural Basis of Target Engagement

The molecular structure of CCT196969 enables unique interactions with kinase binding pockets that

underlie its distinctive inhibitory profile. The central urea moiety forms critical hydrogen bonds with the

kinase hinge region, while the pyridopyrazine system extends toward the allosteric pocket typically

occupied by type II inhibitors. The fluorophenyl group positions the compound for optimal interactions

with the DFG motif, particularly in its "DFG-out" conformation. This specific binding mode allows

CCT196969 to stabilize inactive kinase configurations, preventing the conformational changes required

for kinase activation and substrate phosphorylation.

Unlike first-generation BRAF inhibitors that induce paradoxical MAPK pathway activation in RAS-mutant

cells, CCT196969's balanced inhibition profile prevents this clinically problematic effect. The compound's

ability to simultaneously engage multiple RAF isoforms disrupts the formation of active dimers that drive

paradoxical activation, providing a significant therapeutic advantage. Additionally, the inhibition of SRC-
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family kinases complements RAF targeting by blocking alternative survival pathways that tumors utilize to

bypass RAF inhibition.

Signaling Pathway Impact

The multi-target nature of CCT196969 results in coordinated disruption of several interconnected oncogenic

signaling cascades:
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CCT196969 Signaling Pathway Inhibition: The diagram illustrates multi-pathway inhibition by CCT196969,

showing primary targets (RAF, SRC kinases) and downstream effects on key oncogenic processes.

The diagram above illustrates how CCT196969 simultaneously targets multiple oncogenic pathways. In the

MAPK pathway, inhibition of RAF kinases blocks sequential activation of MEK and ERK, suppressing

proliferation signals. Concurrent inhibition of SRC-family kinases disrupts multiple downstream effectors,

including STAT3, which modulates survival and migration signals. Additionally, in triple-negative breast

cancer models, CCT196969 has been shown to indirectly suppress ASNS expression and subsequent mTOR

signaling, representing a tissue-specific mechanism of action.

Biological Activity & Functional Effects

Anti-Cancer Efficacy Across Tumor Types

CCT196969 demonstrates broad anti-cancer activity against multiple tumor types, with particular potency

against malignancies harboring specific genetic alterations:

Table 3: Cellular Efficacy of CCT196969 Across Cancer Models

Cancer Type
Genetic
Context

IC₅₀ Values Key Observations Citation

Melanoma Brain
Metastasis

BRAF, BRAF,

NRAS

0.18-2.6 μM

(viability)

Reduced p-ERK, p-MEK, p-STAT3,

STAT3; inhibited migration

[4]

Treatment-
Resistant
Melanoma

BRAF

inhibitor-
resistant

Similar to

naive cells

Effective against vemurafenib-

resistant models; no cross-resistance

[1] [4]

Triple-Negative
Breast Cancer

Not specified Not reported Inhibited proliferation, invasion,
migration; induced apoptosis;

downregulated ASNS

[5]

Colorectal
Cancer

BRAF mutant Not

quantified

Active against mutant but not wild-

type BRAF/NRAS cells

[1]
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The data in Table 3 highlights the consistent anti-proliferative effects of CCT196969 across diverse cancer

models, with particularly promising activity in the challenging context of melanoma brain metastases and

treatment-resistant disease. The compound's ability to maintain potency against BRAF inhibitor-resistant

models suggests its potential as a therapeutic option for relapsed patients.

Impact on Key Signaling Pathways

Western blot analyses demonstrate that CCT196969 treatment produces coordinated suppression of

multiple signaling nodes. In melanoma brain metastasis cells, treatment with CCT196969 significantly

reduced phosphorylation of ERK and MEK, confirming effective MAPK pathway suppression [4].

Simultaneously, the compound decreased both phosphorylated and total STAT3 levels, indicating disruption

of SRC/STAT3 signaling [4]. This dual-pathway inhibition represents a key advantage over more selective

agents.

In triple-negative breast cancer models, CCT196969 exposure downregulated asparagine synthetase

(ASNS) expression, leading to reduced asparagine synthesis and subsequent inhibition of mTOR signaling

[5]. This metabolic reprogramming effect provides an additional mechanism of action beyond direct kinase

inhibition and highlights the compound's ability to modulate cancer cell metabolism.

Induction of Apoptosis and Effects on Tumor Microenvironment

CCT196969 demonstrates potent pro-apoptotic activity in sensitive cancer models. Treatment induces

cleavage of caspase-3 and its substrate PARP, confirming activation of the apoptotic cascade [1] [3]. This

programmed cell death induction provides a mechanistic basis for the observed tumor growth inhibition.

Beyond direct effects on cancer cells, CCT196969's inhibition of SRC-family kinases may modulate the

tumor microenvironment. Since SRC kinases regulate multiple aspects of tumor-stroma interactions, their

inhibition may disrupt pro-tumorigenic cross-talk between cancer cells and surrounding stromal elements.

This microenvironment modulation potentially contributes to the comprehensive anti-tumor activity

observed in preclinical models.

Experimental Protocols & Methodologies
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Standardized Assays for Evaluating CCT196969 Activity

Researchers have employed well-established methodologies to characterize the biological activity of

CCT196969. The following experimental approaches represent key techniques for evaluating the

compound's efficacy:

Cell Viability and Proliferation Assays:

MTS Assay: Cells are seeded in 96-well plates (5 × 10³ cells/well) and treated with CCT196969
concentrations ranging from 0.0001-50 μM for 72 hours. After treatment, MTS reagent is added and

absorbance measured at 490nm to determine viability IC₅₀ values [4].
Colony Formation Assay: Cells (1,000/well) are plated in 6-well plates and allowed to form colonies

over 1-2 weeks. Colonies are stained with crystal violet (10%) and counted to assess long-term
proliferative capacity [5].

Tumor Sphere Assay: For 3D culture models, cells are embedded in soft agar (2 × 10³ cells/well)
with CCT196969 treatment for 10 days. Viability is assessed using resazurin reduction measured at

560/590nm [4].

Migration and Invasion Assays:

Transwell Migration: Cells (5 × 10⁴/well) are placed in serum-free medium in the upper chamber,

with complete medium as chemoattractant in the lower chamber. After 48 hours, migrated cells are
stained with crystal violet and counted [5].

Matrigel Invasion: Similar to migration assay but with Matrigel-coated chambers and higher cell
density (1 × 10⁵/well) to assess invasive capacity through extracellular matrix [5].

Apoptosis Detection:

Cells are collected after CCT196969 treatment and stained with FITC and PI using apoptosis
detection kits. Flow cytometry analysis quantifies apoptotic populations (early and late apoptosis) [5].

Western Blot Analysis:

Protein extracts are prepared using RIPA lysis buffer with protease inhibitors. After quantification

(BCA method), proteins are separated by SDS-PAGE, transferred to PVDF membranes, and probed
with antibodies against targets including p-ERK, p-MEK, p-STAT3, STAT3, and cleavage products of

caspase-3 and PARP [4] [5].

In Vivo Evaluation Methods
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In Vivo Experimental Workflow

Study Design Animal Models
CD-1 mice

Drug Formulation
5% DMSO, 95% water

or
10% DMSO + 40% PEG300 +

5% Tween 80 + 45% Saline

Dosing Regimen
10-20 mg/kg/day

Oral gavage

Pharmacokinetic
Analysis

Plasma concentrations
~1 μM at 24 hours

Toxicity Assessment
Well tolerated

No significant adverse effects

Efficacy Evaluation
Tumor growth inhibition

Click to download full resolution via product page

In Vivo Evaluation Workflow: The diagram outlines the standard preclinical assessment pipeline for

CCT196969, from animal model selection to efficacy and safety evaluation.

The standardized in vivo workflow presented above has demonstrated that CCT196969 is extremely well

tolerated at doses up to 20 mg/kg with no significant adverse effects [1]. The compound achieves sustained

plasma concentrations of approximately 1 μM at 24 hours after oral dosing at 10 mg/kg/day, supporting

once-daily administration regimens [1]. The oral bioavailability of approximately 55% further confirms its

suitability for oral administration [1].

Mechanism of Action Studies

Advanced techniques have been employed to elucidate CCT196969's mechanism of action:

Target Identification: CETSA (Cellular Thermal Shift Assay) and SPR (Surface Plasmon Resonance)

confirm direct binding to HDAC5 in TNBC models [5].
Transcriptional Regulation: Luciferase reporter assays and ChIP (Chromatin Immunoprecipitation)

determine RXRA binding to the ASNS promoter region [5].
Protein-Protein Interactions: Co-Immunoprecipitation (Co-IP) assays characterize HDAC5-RXRA

interaction domains and acetylation changes [5].
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Metabolomic Analysis: LC-MS based metabolomics identifies asparagine metabolism alterations

following treatment [5].

Therapeutic Potential & Future Directions

Clinical Application Prospects

CCT196969 demonstrates particular promise for addressing several challenging clinical scenarios:

Treatment-Resistant Melanoma: The compound's ability to inhibit both RAF and SRC family

kinases enables activity against melanomas that have developed resistance to first-generation BRAF

inhibitors [1] [4]. This represents a potential therapeutic option for patients who have progressed on

current targeted therapies.

Melanoma Brain Metastases: With approximately 44-75% of metastatic melanoma patients

developing brain metastases, the demonstrated efficacy of CCT196969 against melanoma brain

metastasis cell lines is particularly significant [4]. The compound's ability to cross the blood-brain

barrier while maintaining therapeutic activity addresses a major clinical challenge.

Triple-Negative Breast Cancer: The recently discovered HDAC5/RXRA/ASNS axis inhibition

provides a novel therapeutic approach for TNBC, a subtype with limited treatment options and poor

prognosis [5]. The metabolic reprogramming induced by CCT196969 represents a distinct mechanism

from conventional chemotherapies.

Combination Therapy Strategies

The multi-target nature of CCT196969 provides opportunities for rational combination strategies:

Vertical Pathway Inhibition: Combining with MEK inhibitors could enhance MAPK pathway
suppression and reduce adaptive resistance development.

Metabolic Targeting: Joint administration with asparaginase or other metabolic inhibitors may
synergize with ASNS downregulation in TNBC models.

Immunotherapy Combinations: Given the role of SRC kinases in immune regulation, combination
with immune checkpoint inhibitors may enhance anti-tumor immunity.
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Development Challenges and Future Research

While preclinical data for CCT196969 is promising, several aspects require further investigation:

Comprehensive Toxicology: Extended toxicology studies in multiple species are needed to

establish safety margins before clinical translation.
Biomarker Identification: Predictive biomarkers for patient selection must be identified, potentially

including BRAF mutation status, SRC activation, or ASNS expression levels.
Formulation Optimization: The limited aqueous solubility may necessitate advanced formulation

strategies for clinical development.
Resistance Mechanisms: Proactive investigation of potential resistance mechanisms will inform

rational combination strategies and sequencing approaches.

Conclusion
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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